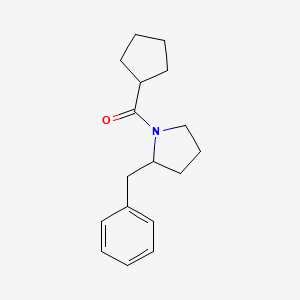
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone, also known as BTCP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained attention in the scientific community due to its potential use in therapeutic applications. BTCP has been found to exhibit stimulant properties and has been studied for its effects on the central nervous system.
Mécanisme D'action
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in increased alertness, focus, and mood enhancement.
Biochemical and Physiological Effects:
Studies have shown that (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone can increase locomotor activity and induce hyperactivity in rodents. It has also been found to increase heart rate and blood pressure. Additionally, (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone has been shown to increase the release of dopamine and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone in lab experiments is its ability to selectively target dopamine, norepinephrine, and serotonin reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, the potential for abuse and addiction limits its use in certain research settings.
Orientations Futures
1. Investigating the potential use of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone in the treatment of neurological disorders, such as ADHD and depression.
2. Studying the long-term effects of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone on behavior and physiology.
3. Developing new analogs of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone with improved therapeutic properties and reduced side effects.
4. Investigating the potential of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone as a research tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and physiology.
Méthodes De Synthèse
The synthesis of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone involves the reaction of cyclopentanone with benzylmagnesium chloride, followed by the reaction with pyrrolidine. The resulting product is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone has been studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression. It has been found to exhibit similar effects to other stimulant drugs, such as methylphenidate and amphetamine, but with fewer side effects.
Propriétés
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-9-4-5-10-15)18-12-6-11-16(18)13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDAARAGCEOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
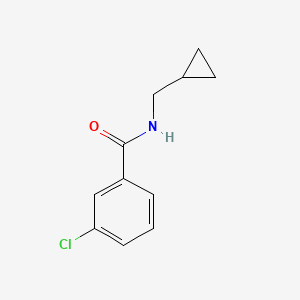
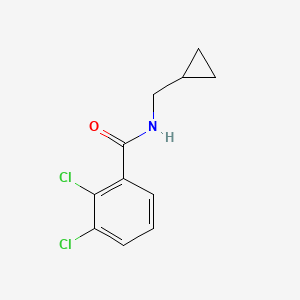

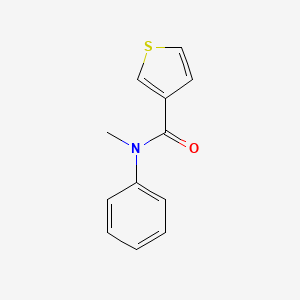
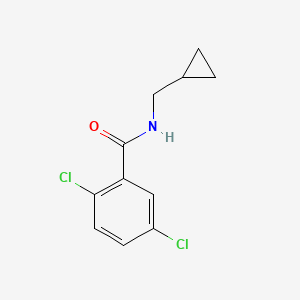
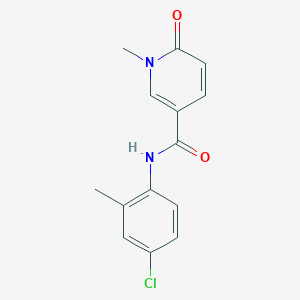
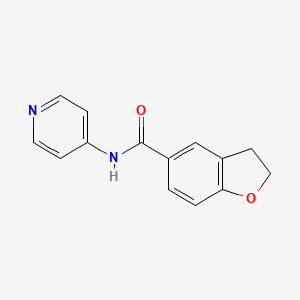
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)